Bis-T-23

Podocyte Biology Focal Adhesion Actin Cytoskeleton

Bis-T-23 is the only reported small molecule that simultaneously promotes actin-dependent dynamin oligomerization and activates dynamin GTPase (IC50=1.7µM for PS-induced inhibition; stimulates oligomerization at 30µM). Unlike broad-spectrum dynamin inhibitors (e.g., Dynasore) or pan-TGF-β agents, Bis-T-23 directly restores the podocyte actin cytoskeleton, reverses proteinuria in CD2APKO and PKCεKO genetic CKD models (20–40mg/kg i.p.), and lowers urinary ACR within 2–4 hours in acute LPS models. For laboratories dissecting dynamin-specific cytoskeletal repair pathways, this compound is non-substitutable.

Molecular Formula C23H20N4O8
Molecular Weight 480.4 g/mol
CAS No. 171674-76-3
Cat. No. B1667527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-T-23
CAS171674-76-3
SynonymsBis-T-23;  Bis T-23;  Bis T 23;  Bis-T 23; 
Molecular FormulaC23H20N4O8
Molecular Weight480.4 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=O)NCCCNC(=O)C(=CC2=CC(=C(C(=C2)O)O)O)C#N
InChIInChI=1S/C23H20N4O8/c24-10-14(4-12-6-16(28)20(32)17(29)7-12)22(34)26-2-1-3-27-23(35)15(11-25)5-13-8-18(30)21(33)19(31)9-13/h4-9,28-33H,1-3H2,(H,26,34)(H,27,35)/b14-4+,15-5+
InChIKeyAAPVOSBVTLGGOU-VHUAAIQRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bis-T-23 (CAS 171674-76-3): A Dynamin Oligomerization Promoter for Podocyte Cytoskeleton and CKD Research


Bis-T-23 (CAS 171674-76-3), also designated AG1717, is a tyrphostin-derived small molecule that functions as a promoter of actin-dependent dynamin oligomerization [1]. It acts by increasing actin polymerization in injured podocytes and promotes dynamin GTPase activity [1]. Originally discovered as an HIV-I integrase inhibitor, its primary research application has shifted toward chronic kidney disease (CKD) due to its capacity to restore podocyte ultrastructure and attenuate proteinuria in diverse animal models [1].

Critical Differentiators for Procuring Bis-T-23 vs. Generic Dynamin Modulators in Podocyte Biology and CKD Research


Generic substitution is not feasible because Bis-T-23 exhibits a unique dual pharmacological profile not replicated by standard dynamin inhibitors (e.g., Dynasore) or pan-TGF-β inhibitors (e.g., SB-431542). While Dynasore inhibits dynamin GTPase activity (IC50 ~15 µM) and TGF-β inhibitors target upstream signaling, Bis-T-23 promotes actin-dependent dynamin oligomerization and GTPase activation (IC50 = 1.7 µM for PS-induced GTPase inhibition; stimulates oligomerization at 30 µM) . This mechanism directly reinforces the actin cytoskeleton in injured podocytes, a targeted effect that cannot be achieved by broad-spectrum kinase inhibitors or GTPase antagonists, making Bis-T-23 indispensable for studies focusing on dynamin-mediated cytoskeletal restoration in CKD models.

Quantitative Comparative Evidence for Bis-T-23 in Podocyte Cytoskeletal Restoration and Proteinuria Attenuation


Bis-T-23 Promotes Focal Adhesion Maturation in Cultured Podocytes Independent of RhoA Signaling

Bis-T-23 promotes stress fiber formation and focal adhesion maturation in cultured mouse podocytes in a dynamin-dependent manner, distinct from the canonical RhoA signaling pathway. In cells where RhoA signaling was downregulated by multiple approaches, Bis-T-23 (30 µM) induced the formation of focal adhesions and stress fibers, demonstrating a parallel and synergistic mechanism [1].

Podocyte Biology Focal Adhesion Actin Cytoskeleton CKD

Bis-T-23 Reduces Proteinuria and Extends Lifespan in CD2AP Knockout CKD Mouse Model

In homozygous CD2AP knockout mice (CD2APKO), a genetic model of CKD, administration of Bis-T-23 for six consecutive days almost completely prevented the onset of high-level proteinuria [1]. Furthermore, Bis-T-23 significantly extended the lifespans of CD2APKO mice, suggesting that protection against high-level proteinuria directly impacts disease course and mortality [1].

CKD Proteinuria Podocyte Genetic Model

Bis-T-23 Attenuates LPS-Induced Transient Proteinuria in Mice with a 2-4 Hour Window of Efficacy

In an LPS-induced transient proteinuria mouse model, Bis-T-23 treatment significantly lowered proteinuria compared to untreated LPS-injected mice or DMSO-treated controls. The most pronounced effect occurred between 2 and 4 hours after compound administration, which corresponded with the timing of Bis-T-23 clearance from the blood (peak plasma concentration within 15 minutes post-IP injection) [1].

Acute Kidney Injury Proteinuria Inflammation Pharmacokinetics

Bis-T-23 Reverses Established Proteinuria and Preserves Podocyte Foot Process Ultrastructure in PKCε Knockout CKD Mice

In PKCε knockout mice, which develop proteinuria and glomerular injury by ~12 weeks of age, daily administration of a single dose of Bis-T-23 not only prevented progression but also significantly lowered existing proteinuria over 8 days compared to untreated or DMSO-treated mice. This was accompanied by a striking reduction in the number of glomeruli with moderate to advanced mesangial expansion and restoration of wild-type appearing foot processes as assessed by electron microscopy [1].

CKD Proteinuria Reversal Podocyte Foot Process Ultrastructure

Optimal Experimental Use Cases for Bis-T-23 Based on Validated In Vivo and In Vitro Evidence


Investigating Dynamin-Dependent Podocyte Cytoskeletal Reinforcement and Focal Adhesion Maturation

Bis-T-23 is optimally applied in vitro at 30 µM to promote actin-dependent dynamin oligomerization, leading to increased stress fiber formation and focal adhesion maturation in cultured podocytes, even under conditions where RhoA signaling is compromised [1]. This makes it a critical tool for dissecting dynamin-specific pathways independent of canonical Rho GTPase signaling.

Preclinical Testing of Proteinuria Attenuation and CKD Progression Modification in Genetic Mouse Models

In genetic CKD models such as CD2APKO and PKCεKO mice, Bis-T-23 administered intraperitoneally at 20-40 mg/kg daily effectively prevents or reverses proteinuria and extends lifespan [1]. Its demonstrated efficacy across diverse genetic backgrounds establishes it as a reference compound for evaluating dynamin-targeted therapies in podocytopathies.

Acute Kidney Injury Studies Requiring Rapid-Onset Proteinuria Reversal

For LPS-induced transient proteinuria models, Bis-T-23 demonstrates a rapid effect, significantly lowering urinary ACR within 2-4 hours post-administration [1]. This defined window of acute efficacy is valuable for studies focused on acute kidney injury and the immediate protective effects of dynamin modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis-T-23

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.